(4-Bromo-3-fluorophenyl)methanol
Overview
Description
(4-Bromo-3-fluorophenyl)methanol is a compound that is structurally related to various research subjects in the field of organic chemistry. While the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the weak interactions, synthesis methods, and physical properties that could be relevant to (4-Bromo-3-fluorophenyl)methanol.
Synthesis Analysis
The synthesis of related compounds, such as bis(2-bromophenyl)methanols, has been achieved through palladium-catalyzed methods, which could potentially be adapted for the synthesis of (4-Bromo-3-fluorophenyl)methanol . The reaction involves oxidation of alcohol followed by intramolecular reductive coupling, suggesting that a similar approach might be applicable for synthesizing (4-Bromo-3-fluorophenyl)methanol.
Molecular Structure Analysis
Studies on compounds with similar structural motifs, such as (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, have revealed the presence of strong O-H···N hydrogen bonds and C-F···π interactions . These findings suggest that (4-Bromo-3-fluorophenyl)methanol may also exhibit interesting intermolecular interactions due to the presence of fluorine and the potential for hydrogen bonding.
Chemical Reactions Analysis
The reactivity of halogenated compounds in the presence of nucleophilic and electrophilic agents has been explored, as seen in the study of 1-fluoro-1-bromo-2-arylcyclopropanes . These reactions often involve ring retention or cleavage depending on the conditions, indicating that (4-Bromo-3-fluorophenyl)methanol might undergo similar solvolysis reactions in the presence of methanol and other agents.
Physical and Chemical Properties Analysis
The physical properties of structurally related compounds have been characterized, such as the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvent mixtures . Parameters like molar refraction and polarizability constant have been calculated, which could be relevant for understanding the properties of (4-Bromo-3-fluorophenyl)methanol. Additionally, the presence of a bromophenyl group in fluorinated poly(aryl ether) has been shown to contribute to the material's thermal and oxidative stability , suggesting that the bromine in (4-Bromo-3-fluorophenyl)methanol may similarly affect its stability and reactivity.
Scientific Research Applications
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Chemical Properties and Applications
- (4-Bromo-3-fluorophenyl)methanol is a type of organic building block that belongs to the categories of Aryls, Bromides, Fluorinated Building Blocks, Alcohols, and Benzene Compounds .
- It is used in the synthesis of various chemical compounds .
- The compound has a molecular weight of 205.02 and its linear structure formula is C7H6BrFO .
- It has high GI absorption, is BBB permeant, and is a CYP1A2 inhibitor .
- It has a synthetic accessibility score of 1.39, indicating it is relatively easy to synthesize .
Safety And Hazards
“(4-Bromo-3-fluorophenyl)methanol” is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDUFYPJCUBGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609371 | |
Record name | (4-Bromo-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-fluorophenyl)methanol | |
CAS RN |
222978-01-0 | |
Record name | (4-Bromo-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-3-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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